2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride
Overview
Description
2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride, also known as TH-PVP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been used for research purposes only. TH-PVP is a potent stimulant that is structurally similar to other cathinones such as alpha-PVP and MDPV.
Mechanism of Action
2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. This compound also acts as a weak agonist of the dopamine D1 receptor and a moderate agonist of the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It produces a state of euphoria, increased energy, and heightened alertness. This compound also increases heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to tissue damage and organ failure.
Advantages and Limitations for Lab Experiments
2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride has several advantages for use in laboratory experiments. It has a high potency, which makes it useful for investigating the effects of small changes in chemical structure on the activity of cathinones. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations. It is highly addictive and can lead to dependence and withdrawal symptoms. It can also cause severe adverse effects such as seizures, hallucinations, and psychosis.
Future Directions
There are several future directions for research on 2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride. One direction is to investigate the potential therapeutic uses of this compound for the treatment of medical conditions such as depression and anxiety. Another direction is to investigate the long-term effects of this compound on the brain and other organs. Further research is also needed to develop safer and more effective cathinone analogs for research purposes.
Scientific Research Applications
2-{2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzonitrile hydrochloride is primarily used for scientific research purposes. It is commonly used as a reference standard for analytical purposes in forensic and toxicology laboratories. This compound has also been used in pharmacological studies to investigate its potential as a treatment for various medical conditions such as depression, anxiety, and ADHD.
properties
IUPAC Name |
2-[2-(oxolan-2-ylmethylamino)ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-10-12-4-1-2-6-14(12)18-9-7-16-11-13-5-3-8-17-13;/h1-2,4,6,13,16H,3,5,7-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRUAAXZYMSAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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